molecular formula C10H22O3S B8287072 1-Ethyl-heptyl Methanesulphonate

1-Ethyl-heptyl Methanesulphonate

Cat. No. B8287072
M. Wt: 222.35 g/mol
InChI Key: ZFAVGYXCVQOSNK-UHFFFAOYSA-N
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Patent
US06458796B1

Procedure details

20 g (138.6 mmol) of 3-nonanol and 15.43 g of triethylamine are dissolved in 150 ml of dichloromethane and admixed dropwise with 17.47 g (152.5 mmol) of mesyl chloride. The mixture is stirred at room temperature for 4 hours. The organic phase is extracted twice with water and dried over sodium sulphate and the solvent is removed under reduced pressure. This gives 30.7 g (95%) of a yellow liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.43 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.47 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]([OH:10])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].C(N(CC)CC)C.[S:18](Cl)([CH3:21])(=[O:20])=[O:19]>ClCCl>[CH3:21][S:18]([O:10][CH:3]([CH2:2][CH3:1])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CCC(CCCCCC)O
Name
Quantity
15.43 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
17.47 g
Type
reactant
Smiles
S(=O)(=O)(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CS(=O)(=O)OC(CCCCCC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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